3-Aminothiophene-2-carboxamide chemical properties
3-Aminothiophene-2-carboxamide chemical properties
An In-Depth Technical Guide to 3-Aminothiophene-2-carboxamide: Properties, Synthesis, and Applications
Introduction
3-Aminothiophene-2-carboxamide is a pivotal heterocyclic compound that serves as a versatile scaffold in the realms of medicinal chemistry and materials science. Its structure, featuring a thiophene ring functionalized with a nucleophilic amino group at the C3 position and a carboxamide group at the C2 position, provides a unique combination of reactivity and structural rigidity. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The inherent functionalities of this molecule make it a valuable starting material for synthesizing a wide array of biologically active compounds and functional materials.[1]
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 3-Aminothiophene-2-carboxamide is essential for its effective utilization in synthesis and research.
Physicochemical Data
The key physical and chemical properties are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 3-aminothiophene-2-carboxamide | [2] |
| CAS Number | 147123-47-5 | [2] |
| Molecular Formula | C₅H₆N₂OS | [2][3] |
| Molecular Weight | 142.18 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 120-124 °C (lit.) | [4] |
| Assay | ≥97% |
Spectroscopic Profile
Spectroscopic data is critical for the structural elucidation and purity assessment of 3-Aminothiophene-2-carboxamide.
-
¹H NMR Spectroscopy: In a typical spectrum (DMSO-d₆), one would expect to observe distinct signals corresponding to the aromatic protons on the thiophene ring, as well as exchangeable protons from the amino and carboxamide groups. The thiophene protons typically appear as doublets in the aromatic region. The protons of the NH₂ and CONH₂ groups will present as broad singlets.
-
¹³C NMR Spectroscopy: The spectrum will show five distinct carbon signals. The carbons of the thiophene ring will resonate in the aromatic region, with the carbon atoms attached to the heteroatoms (S, N) and the carbonyl group showing characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[5] Characteristic absorption bands include:
-
N-H stretching: Two distinct bands for the primary amine (approx. 3400-3300 cm⁻¹) and N-H stretching for the amide group.
-
C=O stretching: A strong absorption band for the amide carbonyl group (approx. 1640-1680 cm⁻¹).[6]
-
C=C stretching: Bands associated with the thiophene ring.
-
-
Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 142, corresponding to the molecular weight of the compound.[2][3]
Synthesis and Reactivity
The synthesis and subsequent chemical transformations of 3-Aminothiophene-2-carboxamide are central to its utility as a chemical building block.
Synthesis via the Gewald Reaction
The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes, including the 3-carboxamide variant, is the Gewald three-component reaction (G-3CR).[7][8][9] This multicomponent reaction is highly valued for its operational simplicity, atom economy, and the ability to generate molecular diversity.[9][10]
The reaction involves the condensation of a carbonyl compound (or its equivalent) with an active methylene nitrile (in this case, cyanoacetamide) and elemental sulfur in the presence of a base.[7][8]
The causality of the Gewald reaction proceeds through a well-elucidated pathway:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur adds to the intermediate, likely forming a thiolate.
-
Cyclization: The key ring-forming step occurs via an intramolecular attack of the thiolate onto the nitrile carbon.
-
Tautomerization: The resulting imine intermediate tautomerizes to afford the stable 2-aminothiophene product.[8]
Caption: Reactivity map of 3-Aminothiophene-2-carboxamide.
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. [1][11]Derivatives of 3-aminothiophene-2-carboxamide have shown a wide spectrum of pharmacological activities.
-
Anticancer Agents: The scaffold is a core component of numerous kinase inhibitors. For instance, derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. [6]Other thiophene carboxamide derivatives have demonstrated antiproliferative effects against various cancer cell lines, including melanoma, colon, and breast cancer, by inducing apoptosis. [12]* Antimicrobial Activity: Thiophene-2-carboxamide derivatives have exhibited significant antibacterial activity, particularly against Gram-positive bacteria, as well as antifungal properties. [13][14]The presence of the amino group at the C3 position often enhances this activity compared to other substitutions. [13]* Antioxidant Properties: Certain 3-aminothiophene-2-carboxamide derivatives have demonstrated notable antioxidant activity, comparable to standards like ascorbic acid in some assays. [13]* Other CNS and Therapeutic Applications: The broader class of 2-aminothiophenes has been investigated for various other therapeutic uses, including as anticonvulsants, anti-inflammatory agents, and for treating neurological disorders. [13][15]The ability to easily modify the core structure allows for fine-tuning of its pharmacodynamic and pharmacokinetic properties. [15]
Safety and Handling
As a laboratory chemical, 3-Aminothiophene-2-carboxamide must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
H301: Toxic if swallowed [2] * H317: May cause an allergic skin reaction [2] * H319: Causes serious eye irritation [2]* Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. * Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials like strong oxidizing agents. [16]
-
Conclusion
3-Aminothiophene-2-carboxamide is a high-value chemical intermediate whose importance is firmly rooted in its synthetic accessibility via the robust Gewald reaction and the versatile reactivity of its functional groups. Its proven track record as a core scaffold in a multitude of compounds with significant pharmacological activities, from anticancer to antimicrobial agents, ensures its continued relevance in modern drug discovery and materials science. This guide provides the foundational knowledge required for researchers to harness the full potential of this remarkable heterocyclic building block.
References
-
Gernot A. Eller, Wolfgang Holzer. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available from: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 518993, 3-Aminothiophene-2-carboxamide. Retrieved from [Link].
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Al-Wasidi, M. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Aminothiophene-2-carboxamide (CAS 147123-47-5). Retrieved from [Link].
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link].
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Retrieved from [Link].
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. Available from: [Link]
-
Shaabani, S., & Dömling, A. (2014). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 16(11), 606-613. Available from: [Link].
-
NIST. (n.d.). 3-Aminothiophene-2-carboxamide. In NIST Chemistry WebBook. Retrieved from [Link].
-
de Oliveira, C. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(14), 5396. Available from: [Link].
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-o638. Available from: [Link].
-
Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(20), 7155. Available from: [Link].
-
El-Gazzar, A. B. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1363-1376. Available from: [Link].
-
National Center for Biotechnology Information. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link].
-
Dalpozzo, R., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1147-1163. Available from: [Link].
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link].
-
Georganics. (n.d.). 3-Aminothiophene-2-carboxamide. Retrieved from [Link].
-
ResearchGate. (n.d.). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. Retrieved from [Link].
-
ResearchGate. (n.d.). The reaction of 2‐aminothiophene‐3‐carboxamide... Retrieved from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 699495, 2-Aminothiophene-3-carboxamide. Retrieved from [Link].
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link].
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Retrieved from [Link].
-
PubMed. (2007). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminothiophene-2-carboxamide | C5H6N2OS | CID 518993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminothiophene-2-carboxamide [webbook.nist.gov]
- 4. 3-AMINOTHIOPHENE-2-CARBOXAMIDE | 147123-47-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. The Gewald multicomponent reaction - ProQuest [proquest.com]
- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. 2-Amino-Thiophene-3-Carboxylic Acid Amide: Properties, Uses, Safety Data & Bulk Supplier China [chemheterocycles.com]
